molecular formula C9H4F3NO2 B13908849 4-Nitro-2-(trifluoromethyl)phenylacetylene

4-Nitro-2-(trifluoromethyl)phenylacetylene

Cat. No.: B13908849
M. Wt: 215.13 g/mol
InChI Key: ZTTKFBLSPHWTAE-UHFFFAOYSA-N
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Description

4-Nitro-2-(trifluoromethyl)phenylacetylene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an acetylene group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(trifluoromethyl)phenylacetylene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and trifluoromethylacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts such as palladium or copper to facilitate the coupling of the acetylene group to the benzene ring.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification methods to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-amino-2-(trifluoromethyl)phenylacetylene.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Nitro-2-(trifluoromethyl)phenylacetylene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(trifluoromethyl)phenylacetylene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to targets. The acetylene group provides a reactive site for further chemical modifications.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenylacetylene: Lacks the nitro group, making it less reactive in redox reactions.

    2-Nitro-4-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an acetylene group, leading to different reactivity and applications.

    4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine:

Uniqueness

4-Nitro-2-(trifluoromethyl)phenylacetylene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

1-ethynyl-4-nitro-2-(trifluoromethyl)benzene

InChI

InChI=1S/C9H4F3NO2/c1-2-6-3-4-7(13(14)15)5-8(6)9(10,11)12/h1,3-5H

InChI Key

ZTTKFBLSPHWTAE-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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